molecular formula C12H23NO4 B13505695 n-(Tert-butoxycarbonyl)-N-neopentylglycine

n-(Tert-butoxycarbonyl)-N-neopentylglycine

Cat. No.: B13505695
M. Wt: 245.32 g/mol
InChI Key: UMTGBDIQNPUALE-UHFFFAOYSA-N
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Description

N-(Tert-butoxycarbonyl)-N-neopentylglycine: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of neopentylglycine. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other areas of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butoxycarbonyl)-N-neopentylglycine typically involves the reaction of neopentylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized conditions for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality .

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N-neopentylglycine primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. This allows for the sequential addition of other functional groups without interference from the amine .

Comparison with Similar Compounds

Uniqueness: N-(Tert-butoxycarbonyl)-N-neopentylglycine is unique due to its specific structure, which includes the neopentylglycine moiety. This provides distinct steric and electronic properties that can be advantageous in certain synthetic applications compared to other Boc-protected compounds .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-[2,2-dimethylpropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8-13(7-9(14)15)10(16)17-12(4,5)6/h7-8H2,1-6H3,(H,14,15)

InChI Key

UMTGBDIQNPUALE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN(CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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